

# An In-depth Technical Guide to 5-Bromo-2-methyl-2H-indazole-d3

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## Compound of Interest

Compound Name: 5-Bromo-2-methyl-2H-indazole-d3

Cat. No.: B13896900

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **5-Bromo-2-methyl-2H-indazole-d3**, a deuterated analog of 5-Bromo-2-methyl-2H-indazole. This document details its chemical and physical properties, provides a plausible synthetic route, and discusses its potential applications in research and drug development, particularly in the context of kinase inhibition. Due to the limited availability of public experimental data for the deuterated compound, information from its non-deuterated counterpart and the broader class of indazole derivatives is utilized to provide a thorough understanding.

## Chemical and Physical Properties

**5-Bromo-2-methyl-2H-indazole-d3** is a stable isotope-labeled version of 5-Bromo-2-methyl-2H-indazole, where the three hydrogen atoms of the N-methyl group are replaced with deuterium. Such deuterated compounds are valuable tools in various research applications, including as internal standards in mass spectrometry-based quantitative analysis, for elucidating metabolic pathways, and for potentially improving the pharmacokinetic profiles of drug candidates.

Table 1: Physicochemical Properties of **5-Bromo-2-methyl-2H-indazole-d3** and its Non-Deuterated Analog

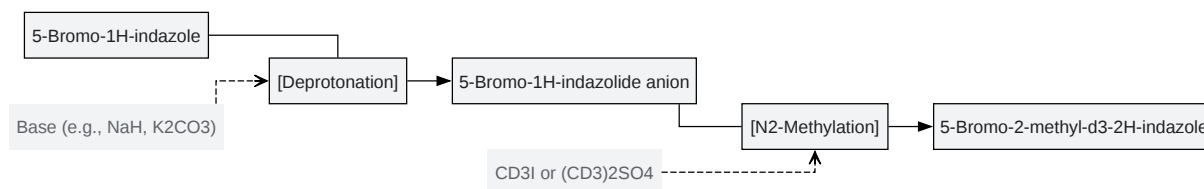
Property	5-Bromo-2-methyl-2H-indazole-d3	5-Bromo-2-methyl-2H-indazole
CAS Number	2447686-91-9[1]	465529-56-0[2]
Molecular Formula	C <sub>8</sub> H <sub>4</sub> D <sub>3</sub> BrN <sub>2</sub>	C <sub>8</sub> H <sub>7</sub> BrN <sub>2</sub> [2]
Molecular Weight	214.08 g/mol	211.06 g/mol [2]
Appearance	(Not publicly available)	(Predicted: Solid)
Melting Point	(Not publicly available)	(Predicted from similar compounds)
Boiling Point	(Not publicly available)	(Predicted from similar compounds)
Solubility	(Not publicly available)	(Predicted: Soluble in organic solvents)

Note: Experimental physical properties for **5-Bromo-2-methyl-2H-indazole-d3** are not readily available in public literature. The data for the non-deuterated analog is based on computational predictions and information on similar compounds.

## Synthesis and Experimental Protocols

While a specific detailed protocol for the synthesis of **5-Bromo-2-methyl-2H-indazole-d3** is not publicly documented, a plausible synthetic route can be derived from general methods for the N-alkylation of indazoles. A common strategy involves the selective N2-alkylation of a 5-bromo-1H-indazole precursor using a deuterated methylating agent.

## Proposed Synthetic Pathway



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Caption: Proposed synthesis of 5-Bromo-2-methyl-d3-2H-indazole.

## Detailed Experimental Protocol (Representative)

Materials:

- 5-Bromo-1H-indazole
- Deuterated iodomethane (CD<sub>3</sub>I) or deuterated dimethyl sulfate ((CD<sub>3</sub>)<sub>2</sub>SO<sub>4</sub>)
- Anhydrous N,N-Dimethylformamide (DMF)
- Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium carbonate (K<sub>2</sub>CO<sub>3</sub>)
- Ethyl acetate
- Saturated aqueous sodium bicarbonate solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>)
- Silica gel for column chromatography

Procedure:

- **Preparation:** To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-bromo-1H-indazole (1.0 eq). Dissolve the starting material in anhydrous DMF.
- **Deprotonation:** Cool the solution to 0 °C in an ice bath. Slowly add sodium hydride (1.1 eq) portion-wise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour. The formation of the indazolidine anion can be observed.
- **N-Methylation:** Cool the reaction mixture back to 0 °C. Add deuterated iodomethane (1.2 eq) dropwise. Allow the reaction to slowly warm to room temperature and stir overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- **Work-up:** Quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
- **Purification:** Filter off the drying agent and concentrate the organic phase under reduced pressure. The crude product, which will be a mixture of N1 and N2 alkylated isomers, can be purified by column chromatography on silica gel to isolate the desired **5-Bromo-2-methyl-2H-indazole-d3**.

## Spectroscopic Data (Predicted)

Experimental spectroscopic data for **5-Bromo-2-methyl-2H-indazole-d3** is not publicly available. The following tables outline the expected spectroscopic characteristics based on the structure of the molecule and data from its non-deuterated analog and similar compounds.

Table 2: Predicted <sup>1</sup>H NMR and <sup>13</sup>C NMR Spectral Data

<sup>1</sup> H NMR (Predicted)	<sup>13</sup> C NMR (Predicted)
Chemical Shift (ppm)	Assignment
~8.0-8.2	Aromatic CH
~7.5-7.7	Aromatic CH
~7.3-7.5	Aromatic CH
No signal for -CH <sub>3</sub>	(Deuterated)

Table 3: Predicted Mass Spectrometry and Infrared (IR) Spectroscopy Data

Mass Spectrometry (Predicted)	Infrared (IR) Spectroscopy (Predicted)
m/z	Assignment
~214/216	[M] <sup>+</sup> (isotopic pattern for Br)

## Applications in Drug Development and Research

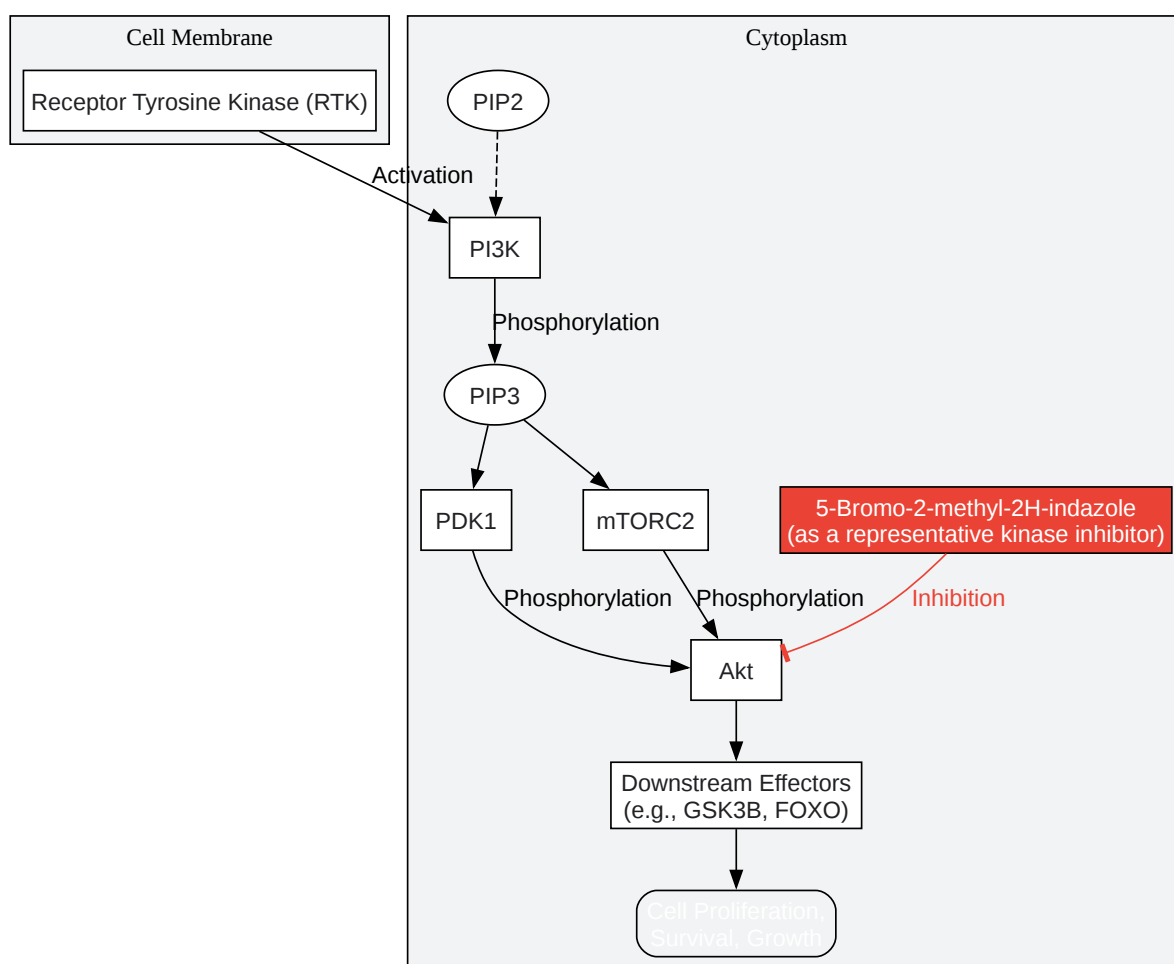
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[3] Indazole derivatives are known to exhibit a wide range of pharmacological activities, including anti-cancer, anti-inflammatory, and antiviral properties.

### Kinase Inhibition

A primary application of indazole-based compounds is in the development of protein kinase inhibitors.[3] The indazole core can act as an ATP-competitive inhibitor by mimicking the adenine hinge-binding region of ATP, thereby blocking the kinase's catalytic activity. The bromine atom at the 5-position serves as a versatile synthetic handle for introducing various substituents through cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the exploration of structure-activity relationships (SAR) to enhance potency and selectivity.

### Signaling Pathway Modulation

Kinases are crucial components of cellular signaling pathways that regulate cell growth, proliferation, differentiation, and survival. Dysregulation of these pathways is a hallmark of many diseases, including cancer. Indazole-based kinase inhibitors can modulate these pathways. For instance, inhibitors targeting kinases in the PI3K/Akt/mTOR pathway have been developed using the indazole scaffold.



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Caption: Representative signaling pathway (PI3K/Akt) targeted by indazole-based kinase inhibitors.

## Use as an Internal Standard

As a stable isotope-labeled compound, **5-Bromo-2-methyl-2H-indazole-d3** is an ideal internal standard for quantitative bioanalytical assays using liquid chromatography-mass spectrometry (LC-MS). Its chemical and physical properties are nearly identical to the non-deuterated analog, allowing for co-elution, but its increased mass allows for distinct detection by the mass spectrometer, enabling accurate quantification of the non-deuterated compound in complex biological matrices.

## Safety and Handling

The non-deuterated analog, 5-Bromo-2-methyl-2H-indazole, is classified as harmful if swallowed, causing skin and serious eye irritation, and may cause respiratory irritation.[2] It is recommended to handle **5-Bromo-2-methyl-2H-indazole-d3** with the same precautions in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

## Conclusion

**5-Bromo-2-methyl-2H-indazole-d3** is a valuable research tool, particularly for pharmacokinetic studies and as an internal standard in analytical methods. While specific experimental data for this deuterated compound is scarce, its chemical behavior can be inferred from its non-deuterated counterpart and the well-established chemistry of the indazole scaffold. The synthetic accessibility and the biological relevance of the indazole core make this compound and its analogs important subjects for ongoing research in drug discovery and development, especially in the pursuit of novel kinase inhibitors.

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## References



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- To cite this document: BenchChem. [An In-depth Technical Guide to 5-Bromo-2-methyl-2H-indazole-d<sub>3</sub>]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13896900#5-bromo-2-methyl-2h-indazole-d3-cas-number]

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